molecular formula C7H5F2NO B1631877 2,4-Difluorobenzaldehyde oxime CAS No. 247092-11-1

2,4-Difluorobenzaldehyde oxime

Cat. No.: B1631877
CAS No.: 247092-11-1
M. Wt: 157.12 g/mol
InChI Key: SVCQIVUYSQKNAZ-ONNFQVAWSA-N
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Description

2,4-Difluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes, which are derivatives of aldehydes or ketones This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 4 positions, and an oxime group (-C=N-OH) attached to the aldehyde carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzaldehyde oxime typically involves the reaction of 2,4-Difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

2,4-Difluorobenzaldehyde+Hydroxylamine Hydrochloride2,4-Difluorobenzaldehyde Oxime+HCl\text{2,4-Difluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Difluorobenzaldehyde+Hydroxylamine Hydrochloride→2,4-Difluorobenzaldehyde Oxime+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using solvent-free grinding techniques. This method involves grinding the reactants together in the presence of a catalyst such as bismuth oxide (Bi2O3) at room temperature. This approach minimizes waste and reduces the need for solvents, making it an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2,4-Difluorobenzonitrile.

    Reduction: Formation of 2,4-Difluorobenzylamine.

    Substitution: Formation of various substituted benzaldehyde oximes depending on the nucleophile used.

Scientific Research Applications

2,4-Difluorobenzaldehyde oxime has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde oxime
  • 4-Fluorobenzaldehyde oxime
  • 2,4-Dichlorobenzaldehyde oxime
  • 2,4-Dimethylbenzaldehyde oxime

Uniqueness

2,4-Difluorobenzaldehyde oxime is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity compared to other benzaldehyde oximes. The fluorine atoms also increase the compound’s lipophilicity, making it more effective in penetrating biological membranes. This property is particularly useful in medicinal chemistry, where the compound can be used to design drugs with improved bioavailability and efficacy.

Properties

IUPAC Name

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQIVUYSQKNAZ-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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